METHYL 2-[(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE
Overview
Description
METHYL 2-[(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is a complex organic compound that features a trifluoromethyl group, a phenoxy group, and a triazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 2-[(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE typically involves multiple steps. One common route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and an appropriate nitrile compound.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using a phenol derivative and an appropriate leaving group.
Attachment of the Trifluoromethyl Group: The trifluoromethyl group can be introduced through a radical trifluoromethylation reaction.
Formation of the Sulfanyl Acetate Moiety: This step involves the reaction of the triazole derivative with methyl bromoacetate in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
METHYL 2-[(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The triazole ring can be reduced under specific conditions to yield a dihydrotriazole derivative.
Substitution: The phenoxy group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Bases: Sodium hydroxide, potassium carbonate.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dihydrotriazole derivatives.
Substitution Products: Various substituted phenoxy derivatives.
Scientific Research Applications
METHYL 2-[(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as a lead compound for designing new pharmaceuticals.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The mechanism of action of METHYL 2-[(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to easily cross cell membranes. The triazole ring can interact with various enzymes or receptors, potentially inhibiting their activity or modulating their function. The phenoxy group can further contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- **2-Methyl-4-{4-methyl-2-[4-(trifluoromethyl)phenyl]-5-thiazolyl}methylthio}phenoxyacetic acid .
- 4-Methyl-4H-1,2,4-triazole-3-thiol .
Uniqueness
METHYL 2-[(4-ETHYL-5-{[3-(TRIFLUOROMETHYL)PHENOXY]METHYL}-4H-1,2,4-TRIAZOL-3-YL)SULFANYL]ACETATE is unique due to its combination of a trifluoromethyl group, a phenoxy group, and a triazole ring. This combination imparts specific chemical and biological properties that are not commonly found in other compounds. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the triazole ring provides a versatile scaffold for interactions with biological targets.
Properties
IUPAC Name |
methyl 2-[[4-ethyl-5-[[3-(trifluoromethyl)phenoxy]methyl]-1,2,4-triazol-3-yl]sulfanyl]acetate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16F3N3O3S/c1-3-21-12(19-20-14(21)25-9-13(22)23-2)8-24-11-6-4-5-10(7-11)15(16,17)18/h4-7H,3,8-9H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCOZUGGJJOCVNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)OC)COC2=CC=CC(=C2)C(F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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